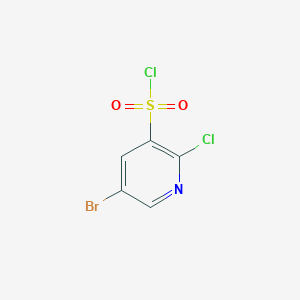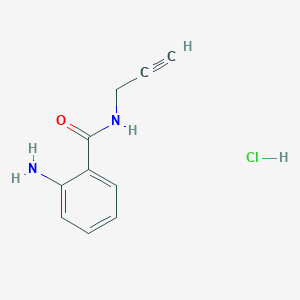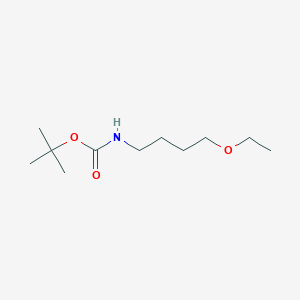
1-Butyl-3-(2-chloropropanoyl)urea
説明
1-Butyl-3-(2-chloropropanoyl)urea is a chemical compound with the CAS Number: 1094363-63-9 . It has a molecular weight of 206.67 and is a white to off-white powder. It is a derivative of urea and is structurally related to Buclizine.
Molecular Structure Analysis
The IUPAC name of the compound is N-butyl-N’-(2-chloropropanoyl)urea . The InChI code is 1S/C8H15ClN2O2/c1-3-4-5-10-8(13)11-7(12)6(2)9/h6H,3-5H2,1-2H3,(H2,10,11,12,13) .Physical And Chemical Properties Analysis
1-Butyl-3-(2-chloropropanoyl)urea is a white to off-white powder. It has a molecular weight of 206.67 .科学的研究の応用
Polymer Science and Papermaking
Research by Chen Shao (2000) explored the reactions of N-chloro derivatives of butylamide in neutral aqueous solutions, producing compounds like 1-butyryl-3-propyl urea through reactions with 1-propanol. This study illustrates the potential of N-chloro derivatives as reactive strength additives in papermaking, providing wet strength development to paper products Chen Shao, 2000.
Organic Synthesis
F. Bigi et al. (2000) discussed the synthesis of ureas through safer, environmentally friendly substitutes for phosgene and isocyanates. This research emphasizes developing cleaner synthetic methodologies to reduce hazardous materials and energy use, showcasing alternative ways to produce urea derivatives, including possibly 1-Butyl-3-(2-chloropropanoyl)urea F. Bigi, R. Maggi, G. Sartori, 2000.
Supramolecular Chemistry
A study by T. Park et al. (2005) on the butyl urea of guanosine (UG) and its formation of a stable quadruply hydrogen-bonded complex with 2,7-diamido-1,8-naphthyridine (DAN) highlights the significance of urea derivatives in supramolecular chemistry. This work demonstrates how specific urea compounds can be used to create highly stable complexes for supramolecular polymer blends T. Park, S. Zimmerman, Shoji Nakashima, 2005.
Potential Anticancer Research
Research into 1-Aryl-3-(2-chloroethyl) ureas, closely related to 1-Butyl-3-(2-chloropropanoyl)urea, has shown that these compounds, derived from 4-phenylbutyric acid and alkylanilines, exhibit cytotoxicity against human adenocarcinoma cells in vitro. This suggests a potential avenue for anticancer research, where derivatives of 1-Butyl-3-(2-chloropropanoyl)urea could be investigated for their anticancer properties R. Gaudreault, J. Lacroix, M. Pagé, L. Joly, 1988.
特性
IUPAC Name |
N-(butylcarbamoyl)-2-chloropropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClN2O2/c1-3-4-5-10-8(13)11-7(12)6(2)9/h6H,3-5H2,1-2H3,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIVAKQBKZYQWMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NC(=O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butyl-3-(2-chloropropanoyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



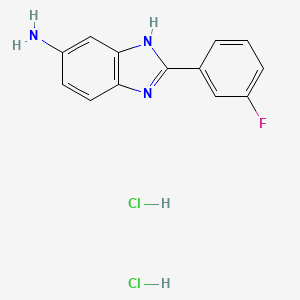
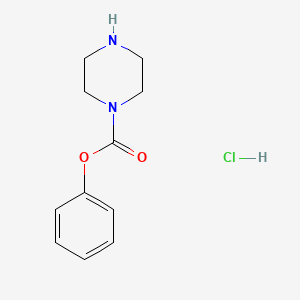

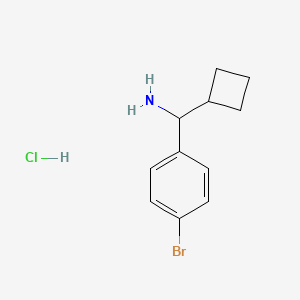
![2-[2-(Dimethylamino)ethoxy]benzoic acid hydrochloride](/img/structure/B1521219.png)
![3-[(Benzylamino)methyl]benzamide hydrochloride](/img/structure/B1521221.png)
![N-[3-(morpholin-4-yl)propyl]piperidine-4-carboxamide dihydrochloride](/img/structure/B1521222.png)

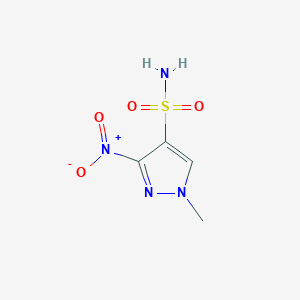
![1-[(4-methylphenyl)methyl]-1H-pyrazol-5-amine dihydrochloride](/img/structure/B1521228.png)

